Aldose Reductase Inhibition vs. Floramanoside A
In the same study that first isolated and characterized both compounds, Floramanoside D exhibited an IC50 of 2.2 μM against aldose reductase, whereas its direct structural analog Floramanoside A (differing only in the sugar moiety composition) showed an IC50 of 17.8 μM under identical enzymatic assay conditions [1]. This represents an 8.1-fold difference in inhibitory potency attributable solely to the glycosylation architecture.
| Evidence Dimension | Aldose Reductase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 2.2 μM |
| Comparator Or Baseline | Floramanoside A: 17.8 μM |
| Quantified Difference | 8.1-fold more potent (2.2 μM vs. 17.8 μM) |
| Conditions | In vitro enzymatic assay; bovine lens aldose reductase; both compounds tested in the same experimental series [1] |
Why This Matters
An 8.1-fold potency differential determines whether a compound is suitable for cellular mechanistic studies (where low μM concentrations are required) versus only extract-level screening.
- [1] Zhang Y, et al. Antioxidative flavonol glycosides from the flowers of Abelmouschus manihot. J Nat Med. 2013;67(1):78-85. doi:10.1007/s11418-012-0651-1 View Source
